![molecular formula C23H20N4O5S2 B3294294 N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide CAS No. 886898-85-7](/img/structure/B3294294.png)
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide
Overview
Description
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide have been extensively studied. The compound has been shown to possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to possess anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide in lab experiments include its ability to inhibit the activity of specific enzymes, its anti-inflammatory and anti-cancer properties, and its solubility in organic solvents. However, the limitations of using this compound include its potential toxicity, its limited stability in solution, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its toxicity and safety profile. Additionally, research could focus on developing new synthetic methods for this compound and exploring its potential as a drug delivery system.
Scientific Research Applications
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and fight bacterial infections.
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-14(28)24-16-6-11-20-21(13-16)33-23(25-20)26-22(29)15-4-3-5-17(12-15)27-34(30,31)19-9-7-18(32-2)8-10-19/h3-13,27H,1-2H3,(H,24,28)(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHGDQWFVICUAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.